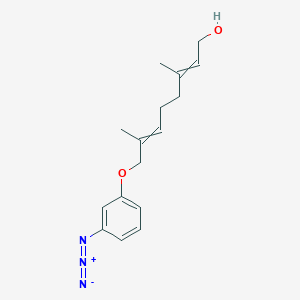
8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol is a complex organic compound characterized by the presence of an azide group attached to a phenoxy moiety, which is further connected to a dimethylocta-2,6-dien-1-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-azidophenol.
Formation of Intermediate: The 3-azidophenol is then reacted with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Amines.
Substitution: Triazoles and other substituted derivatives.
Applications De Recherche Scientifique
8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of biological pathways and as a probe in bioorthogonal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol involves its ability to participate in click chemistry reactions, particularly the CuAAC reaction. The azide group reacts with alkynes to form stable triazole rings, which can then interact with various biological targets and pathways. This property makes it useful in labeling and tracking biomolecules in complex biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azidophenol: A precursor in the synthesis of 8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol.
1,2,3-Triazoles: Compounds formed through click chemistry involving azides.
Azido-tetrazole Tautomers: Compounds that exhibit azido-tetrazole tautomerism
Uniqueness
This compound is unique due to its specific structure, which combines an azide group with a phenoxy and dimethylocta-2,6-dien-1-ol moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
656257-06-6 |
|---|---|
Formule moléculaire |
C16H21N3O2 |
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
8-(3-azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C16H21N3O2/c1-13(9-10-20)5-3-6-14(2)12-21-16-8-4-7-15(11-16)18-19-17/h4,6-9,11,20H,3,5,10,12H2,1-2H3 |
Clé InChI |
BDIXTJXOBQETAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)CCC=C(C)COC1=CC=CC(=C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


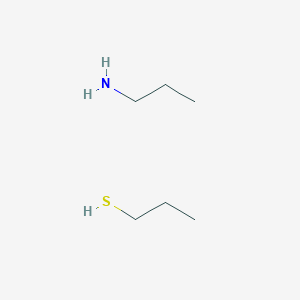
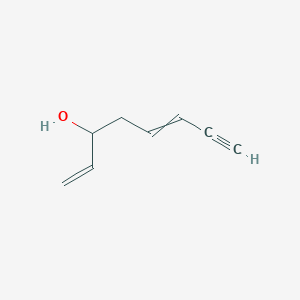
![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
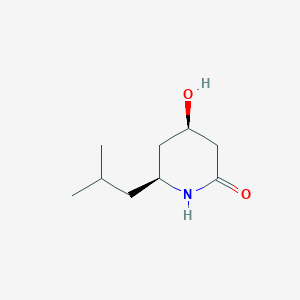
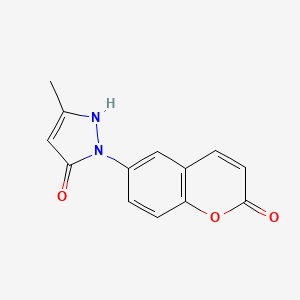
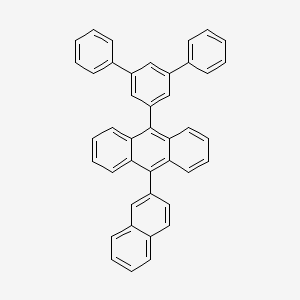
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
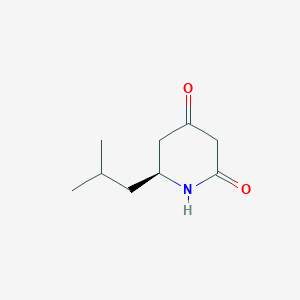
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
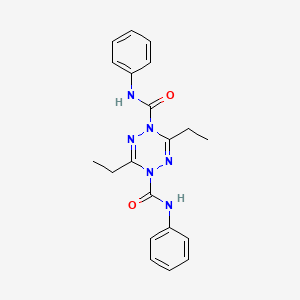
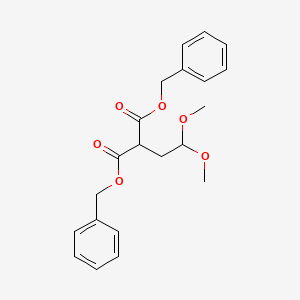
![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
